1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene is an organic compound characterized by a complex structure that includes a chloroalkenyl group and a methoxy-substituted aromatic ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as an intermediate in chemical reactions.
1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene is classified as an aromatic compound due to the presence of a benzene ring. It also falls under the category of halogenated organic compounds due to the presence of chlorine in its structure.
The synthesis of 1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene typically involves several steps:
The reaction conditions often require catalysts, solvents, and controlled temperatures to optimize yield and purity. In industrial settings, continuous flow processes may be employed for large-scale production, ensuring precise control over reaction parameters.
The molecular formula for 1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene is with a molecular weight of approximately 282.80 g/mol. The compound features:
| Property | Value |
|---|---|
| CAS Number | 651332-14-8 |
| Molecular Formula | C16H23ClO2 |
| Molecular Weight | 282.80 g/mol |
| IUPAC Name | 1-(1-chloro-7-methoxy-4-methylhept-4-enyl)-4-methoxybenzene |
| InChI | InChI=1S/C16H23ClO2/c1-13(5-4-12-18-2)6-11-16(17)14-7-9-15(19)10-8-14/h5,7-10,16H,4,6,11-12H2,1-3H3 |
| InChI Key | FQTQDLHWBPONGI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCCOC)CCC(C1=CC=C(C=C1)OC)Cl |
This compound can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene involves its interaction with biological targets such as enzymes and receptors. The specific interactions depend on the structural features of the compound:
The physical properties of 1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-y)-4-methoxybenzene include:
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane |
This compound has several applications in scientific research:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: